molecular formula C9H11ClN2O2S B1597848 4-Chloro-2-(4-hydroxypiperidin-1-YL)thiazole-5-carbaldehyde CAS No. 883107-61-7

4-Chloro-2-(4-hydroxypiperidin-1-YL)thiazole-5-carbaldehyde

Cat. No.: B1597848
CAS No.: 883107-61-7
M. Wt: 246.71 g/mol
InChI Key: QXAQQHPRPGAHJI-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-hydroxypiperidin-1-YL)thiazole-5-carbaldehyde is a chemical compound with the molecular formula C9H11ClN2O2S It belongs to the class of thiazole derivatives, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(4-hydroxypiperidin-1-YL)thiazole-5-carbaldehyde typically involves the following steps:

  • Formation of Thiazole Ring: The thiazole ring is formed by cyclization of a suitable precursor, such as a 2-aminothiazole derivative, with a chlorinating agent.

  • Introduction of Hydroxypiperidinyl Group: The hydroxypiperidinyl group is introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the chlorinated thiazole.

  • Formation of Carbaldehyde Group: The carbaldehyde group is introduced by oxidation of the corresponding alcohol or amine precursor.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(4-hydroxypiperidin-1-YL)thiazole-5-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

  • Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and aldehydes.

  • Reduction Products: Amines, alcohols, and thiols.

  • Substitution Products: Various derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-(4-hydroxypiperidin-1-YL)thiazole-5-carbaldehyde has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and receptor binding.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Chloro-2-(4-hydroxypiperidin-1-YL)thiazole-5-carbaldehyde exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 2-Chloro-1-(4-hydroxypiperidin-1-yl)ethanone

  • 2-Chloro-2,2-difluoro-1-(4-hydroxypiperidin-1-yl)ethan-1-one

Uniqueness: 4-Chloro-2-(4-hydroxypiperidin-1-YL)thiazole-5-carbaldehyde is unique due to its specific structural features, such as the presence of the thiazole ring and the hydroxypiperidinyl group

Properties

IUPAC Name

4-chloro-2-(4-hydroxypiperidin-1-yl)-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2S/c10-8-7(5-13)15-9(11-8)12-3-1-6(14)2-4-12/h5-6,14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAQQHPRPGAHJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC(=C(S2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376714
Record name 4-Chloro-2-(4-hydroxypiperidin-1-yl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883107-61-7
Record name 4-Chloro-2-(4-hydroxy-1-piperidinyl)-5-thiazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883107-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-(4-hydroxypiperidin-1-yl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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